2-Ethyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine
Overview
Description
The compound “2-Ethyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine” is a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a phenyl group (a ring of six carbon atoms, typical in many organic compounds), which is further substituted with a tetramethyl-1,3,2-dioxaborolane group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the phenyl group, and the attachment of the tetramethyl-1,3,2-dioxaborolane group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrrolidine ring would provide a degree of cyclic structure, while the phenyl and tetramethyl-1,3,2-dioxaborolane groups would likely add significant complexity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrolidine, phenyl, and tetramethyl-1,3,2-dioxaborolan-2-yl groups. Each of these groups can participate in different types of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of a pyrrolidine ring could influence the compound’s polarity and potentially its solubility in different solvents .
Scientific Research Applications
Synthesis and Structural Analysis
The compound 2-Ethyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine has been investigated for its synthesis and structural characteristics. A study detailed the synthesis of boric acid ester intermediates with benzene rings, including compounds similar in structure, through a three-step substitution reaction. These compounds were analyzed using Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) was employed to calculate molecular structures, which were consistent with the crystal structures determined by X-ray diffraction. This study also explored the molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of the compounds (Huang et al., 2021).
Catalytic Applications
Research into the catalytic applications of compounds containing the tetramethyl-1,3,2-dioxaborolan moiety has shown significant potential. For instance, half-sandwich complexes of Ru(II) and complexes of Pd(II) and Pt(II) with seleno and thio derivatives of pyrrolidine, featuring structural similarities, have been synthesized and evaluated for their efficacy as catalysts in organic reactions. These complexes have demonstrated utility in catalytic oxidation of primary and secondary alcohols, with remarkable turnover number (TON) values, indicating their efficiency as catalysts (Singh et al., 2009).
Electronic and Optical Properties
Another study focused on the deeply colored polymers containing isoDPP units, closely related to the 2-ethyl compound, highlighted the synthesis and characteristics of polymers with these units in the main chain. These polymers were obtained through palladium-catalyzed polycondensation and demonstrated solubility in common organic solvents, alongside unique color properties. Such materials have potential applications in electronic and optical devices due to their color characteristics and molecular weights (Welterlich et al., 2012).
Medicinal Chemistry Applications
While specific applications of this compound in medicinal chemistry were not directly found, related compounds have been explored for their potential therapeutic applications. For example, novel amides derived from pyrrolidinyl-acetic acid have been synthesized and evaluated for their anticonvulsant activity, demonstrating the versatility of pyrrolidine derivatives in drug development. These compounds showed promising results in animal models of epilepsy, indicating the potential of similar structures in medicinal chemistry (Obniska et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-ethyl-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO2/c1-6-17-8-7-13-21(17)14-15-9-11-16(12-10-15)20-22-18(2,3)19(4,5)23-20/h9-12,17H,6-8,13-14H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOJXUDQASRTCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCCC3CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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